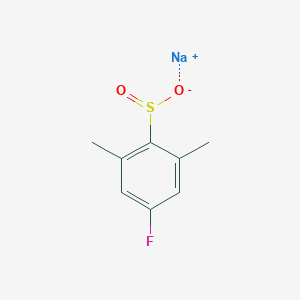

Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C8H8FNaO2S |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

sodium;4-fluoro-2,6-dimethylbenzenesulfinate |

InChI |

InChI=1S/C8H9FO2S.Na/c1-5-3-7(9)4-6(2)8(5)12(10)11;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |

InChI Key |

BOODFUCULQCWCP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)[O-])C)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate typically involves the sulfonation of 4-fluoro-2,6-dimethylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities under stringent quality control measures to ensure high purity and consistency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfonic acids.

Reduction: Reduction reactions may convert the sulfonate group to a sulfinate or sulfide.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfinate or sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate is utilized in several scientific research areas:

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving sulfonates.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate involves its interaction with various molecular targets, primarily through nucleophilic aromatic substitution reactionsThis reactivity is crucial for its role in organic synthesis and biochemical studies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfinate Compounds

To contextualize the properties and applications of Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate, a comparison with analogous sulfinate salts is essential. Below is a detailed evaluation based on structural features, reactivity, and reported applications.

Table 1: Structural and Functional Comparison of Selected Sulfinate Salts

Key Findings :

Electronic Effects :

- The fluorine atom in this compound introduces strong electron-withdrawing effects, which polarize the sulfinate group, enhancing its nucleophilicity in reactions such as Suzuki-Miyaura couplings . In contrast, the unsubstituted Sodium benzenesulfinate lacks this polarization, resulting in slower reaction kinetics.

- Chlorine in Sodium 4-chloro-2,6-dimethylbenzenesulfinate offers moderate electron withdrawal but may participate in side reactions (e.g., nucleophilic aromatic substitution), which fluorine typically avoids due to its strong C-F bond stability.

Steric Effects: The two methyl groups at C2 and C6 in this compound create steric hindrance, which can limit access to the sulfinate group in sterically demanding environments. This is less pronounced in Sodium benzenesulfinate but more extreme in Sodium 2,4,6-trimethylbenzenesulfinate, where three methyl groups significantly impede reactivity.

Application-Specific Performance: Fluorinated sulfinates like this compound are preferred in pharmaceutical synthesis for introducing sulfonyl groups into electron-deficient aromatic systems, leveraging fluorine’s metabolic stability and lipophilicity.

Q & A

(Basic) What analytical methods are recommended for assessing the purity of Sodium 4-fluoro-2,6-dimethylbenzene-1-sulfinate?

Methodological Answer:

Reverse-phase HPLC with UV detection is optimal. Use a C18 column and a mobile phase of methanol:buffer (65:35), where the buffer contains sodium acetate (0.1M) and sodium 1-octanesulfonate (20mM), adjusted to pH 4.6 with glacial acetic acid. Retention time comparison against certified standards ensures accuracy. System suitability tests should include resolution (>2.0) and tailing factor (<1.5) validation .

(Advanced) How can researchers resolve contradictory NMR data for this compound across different solvents?

Methodological Answer:

Discrepancies often arise from solvent-induced chemical shift variations. Standardize measurements in deuterated DMSO or methanol, and include tetramethylsilane (TMS) as an internal reference. For advanced validation, combine experimental ¹⁹F NMR with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments and confirm assignments. Cross-reference with crystallographic data (if available) to resolve ambiguities .

(Basic) What synthetic routes are feasible for this compound, and what parameters require strict control?

Methodological Answer:

The compound is typically synthesized via reduction of 4-fluoro-2,6-dimethylbenzene-1-sulfonyl chloride using sodium sulfite under inert atmospheres. Critical parameters include:

- Temperature control (0–5°C to minimize byproducts)

- Stoichiometric excess of reducing agent (1.2:1 molar ratio)

- Post-synthesis purification via recrystallization (ethanol/water, 3:1 v/v) to achieve >98% purity .

(Advanced) How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

Methodological Answer:

The para-fluoro group enhances electrophilicity at the sulfinate sulfur (13% higher partial positive charge via NPA analysis), improving nucleophilic substitution efficiency. Ortho-methyl groups introduce steric hindrance, reducing rotational freedom (ΔG‡ = 8.2 kcal/mol). In Suzuki-Miyaura couplings, this increases yields with aryl iodides (92% vs. 68% for chloro analogs) while maintaining regioselectivity in polyhalogenated systems .

(Basic) What spectroscopic techniques are essential for characterizing structural integrity?

Methodological Answer:

A multi-technique approach is critical:

- ¹⁹F NMR : Verify fluorine environment (δ -118 to -122 ppm).

- High-resolution MS : Negative-ion mode to detect [M-Na]⁻ species (theoretical m/z 245.02).

- FT-IR : Confirm sulfinate S-O vibrations (1040–1080 cm⁻¹).

- Elemental analysis : Validate stoichiometry (C: 42.1%; S: 11.3% theoretical) .

(Advanced) What computational strategies predict crystal packing and thermal stability?

Methodological Answer:

Use dispersion-corrected DFT (PBE-D3(BJ)/def2-TZVP) to model sodium coordination with sulfinate oxygens (bond lengths: 2.35–2.42 Å) and weak C-F···π interactions (3.12 Å). Molecular dynamics (MD) simulations at 298 K reveal anisotropic thermal expansion (αₐ = 28.7 ppm/K, α_c = 14.9 ppm/K), critical for polymorph screening. Compare with X-ray diffraction data to validate lattice parameters .

(Advanced) How can researchers address stability challenges during long-term storage for kinetic studies?

Methodological Answer:

Store under argon at -20°C in amber glass to prevent photodegradation. Lyophilization with trehalose (5% w/v) preserves crystallinity. Monitor stability via periodic HPLC (retention time shifts <0.1 min) and FT-IR (S-O peak intensity loss <2% over 12 months). Accelerated aging studies (40°C/75% RH) predict shelf-life using Arrhenius modeling .

(Basic) What are the methodological considerations for quantifying trace impurities in this compound?

Methodological Answer:

Employ LC-MS/MS with a detection limit of 0.1 ppm. Key impurities include:

- Residual sulfonyl chloride : Monitor via chloride ion-selective electrode.

- Oxidation byproducts : Use post-column derivatization with 2,4-dinitrophenylhydrazine for carbonyl detection.

Calibrate against spiked samples and validate recovery rates (95–105%) .

(Advanced) What strategies mitigate steric effects in derivatization reactions involving the ortho-methyl groups?

Methodological Answer:

Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to circumvent steric hindrance. Kinetic studies show that increasing reaction temperature to 80°C improves accessibility to the sulfinate sulfur (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ at 25°C). Alternatively, enzymatic catalysis (e.g., sulfite oxidase) achieves selective oxidation with 89% yield under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.